Enantiomeric Identity vs. Commercially Predominant (1R,5S,6R)-exo Isomer: Implications for Biological Target Engagement
The (1S,5R,6S) configuration is the enantiomer of the widely stocked (1R,5S,6R)-exo-6-hydroxy isomer (CAS 1932507-34-0). In the 3-aryl tropane series, bridge-hydroxylated compounds retain biological enantioselectivity, with the eutomer displaying up to 30-fold higher DAT affinity than the distomer [1]. Although direct Ki values for the Boc-protected 6-hydroxy tropane core are not published, the scaffold-level SAR established by Meltzer et al. demonstrates that inverting the absolute stereochemistry of the tropane bridgehead and hydroxyl-bearing carbon atoms can shift DAT Ki from low-nanomolar to micromolar range in substituted analogues [1]. Procurement of the incorrect enantiomer therefore risks complete loss of target engagement in any downstream biological assay.
| Evidence Dimension | Enantiomeric configuration and biological activity retention |
|---|---|
| Target Compound Data | (1S,5R,6S) absolute configuration; commercial availability limited (95%+ purity, Chemenu) |
| Comparator Or Baseline | (1R,5S,6R)-exo isomer (CAS 1932507-34-0): 97% purity, $745/1g (AChemBlock) |
| Quantified Difference | Enantiomeric relationship; 30-fold DAT affinity difference between enantiomers observed in 3-aryl tropane analogues (Meltzer 2001). Exact ΔKi unavailable for unsubstituted Boc core, but class inference mandates enantiopure procurement. |
| Conditions | Binding affinity at human DAT and SERT; radioligand displacement assays with [3H]WIN 35,428 (DAT) and [3H]citalopram (SERT) [1]. |
Why This Matters
Researchers performing asymmetric synthesis or receptor-binding studies must select the correct enantiomer to avoid inverted or null biological readouts, which directly impacts procurement decision-making.
- [1] Meltzer PC, Wang B, Chen Z, et al. Synthesis of 6- and 7- hydroxy-8-azabicyclo[3.2.1]octanes and their binding affinity for the dopamine and serotonin transporters. J Med Chem. 2001;44(16):2619-2635. View Source
